Ethyl 5-fluoro-6-hydroxynicotinate
Description
Ethyl 5-fluoro-6-hydroxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 5, a hydroxyl group at position 6, and an ethyl ester at position 3 (carboxylate position).
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
ethyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
MOQPZKKOGAJVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-6-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other high-value applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 5-fluoro-6-oxonicotinate, while reduction could produce ethyl 5-fluoro-6-aminonicotinate .
Scientific Research Applications
Ethyl 5-fluoro-6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-6-hydroxynicotinate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a systematic comparison of Ethyl 5-fluoro-6-hydroxynicotinate with structurally similar compounds, focusing on substituent patterns, molecular properties, and inferred functional differences.
Data Table: Key Structural and Molecular Features
*Note: The molecular formula and weight for this compound are calculated based on structural analogs.
Substituent Effects on Reactivity and Function
a) Halogen vs. Hydroxyl at C6
- Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (): Bromine and chlorine at C5/C6 increase steric bulk and lipophilicity compared to the target’s F/OH groups. This reduces solubility in aqueous media but may enhance membrane permeability in biological systems .
- This compound : The hydroxyl group at C6 enables hydrogen bonding, improving solubility in polar solvents, while fluorine’s electronegativity stabilizes the ring against electrophilic attack .
b) Trifluoromethyl vs. Hydroxyl
- Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (): The CF₃ group at C6 is strongly electron-withdrawing, lowering pKa of adjacent hydroxyl groups. In contrast, the target’s hydroxyl at C6 may act as a nucleophile in coupling reactions .
c) Ester vs. Carboxylic Acid
Research Implications
- Drug Design : The target’s fluorine and hydroxyl combination balances metabolic stability and solubility, making it a candidate for prodrug development.
- Synthetic Chemistry : Positional isomerism (e.g., hydroxyl at C6 vs. C2 or C4) significantly alters reactivity in nucleophilic aromatic substitution .
Biological Activity
Ethyl 5-fluoro-6-hydroxynicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by the presence of both fluorine and hydroxyl groups, enhances its reactivity and biological interactions.
This compound has the molecular formula and a molecular weight of 185.15 g/mol . The compound's mechanism of action involves interactions with specific molecular targets, where the fluorine atom increases its affinity for binding to enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, influencing the compound’s biological activity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. This compound has shown cytotoxic effects on cancer cell lines, including HeLa cells, with an IC50 value indicating effective concentration levels for inducing apoptosis and inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fluorinated, Hydroxyl | Antimicrobial, Anticancer |
| Ethyl 5-chloro-6-hydroxynicotinate | Chlorinated, Hydroxyl | Moderate antimicrobial |
| Ethyl 5-bromo-6-hydroxynicotinate | Brominated, Hydroxyl | Lower activity compared |
This compound is noted for its superior stability and reactivity compared to its chloro and bromo analogs, making it a valuable candidate in pharmaceutical applications.
Case Studies
- Antimicrobial Efficacy : A study conducted by [source] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Cytotoxicity in Cancer Research : In vitro experiments revealed that treatment with this compound resulted in significant apoptosis in HeLa cells, with a reported IC50 of approximately 3.89 µM . This indicates a promising avenue for further research into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
